molecular formula C10H13NO B13139246 (R)-2-Amino-2-(4-vinylphenyl)ethanol

(R)-2-Amino-2-(4-vinylphenyl)ethanol

Cat. No.: B13139246
M. Wt: 163.22 g/mol
InChI Key: LDOMNNDGSDFWMT-JTQLQIEISA-N
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Description

(R)-2-Amino-2-(4-vinylphenyl)ethanol ( 1335446-00-8) is a chiral amino alcohol of high interest in pharmaceutical research and development. This compound, with the molecular formula C 10 H 13 NO and a molecular weight of 163.22 g/mol, is characterized by a vinyl-functionalized phenyl ring and an ethanolamine side chain . As a substituted phenethylamine, this compound shares a structural backbone with endogenous trace amines and neurotransmitters . The phenethylamine core is known to interact with key neurological targets, such as the trace amine-associated receptor 1 (TAAR1), and can influence monoaminergic systems . The distinct (R)-enantiomeric configuration and the reactive vinyl group on the aromatic ring make it a valuable and versatile building block for medicinal chemistry. Researchers can utilize the vinyl group for further chemical elaboration through various coupling reactions, enabling the synthesis of more complex molecules for biological evaluation . Its primary application is as a key intermediate in the synthesis of potential therapeutic agents and functional materials . This product is supplied with a Certificate of Analysis (COA). It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(2R)-2-amino-2-(4-ethenylphenyl)ethanol

InChI

InChI=1S/C10H13NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h2-6,10,12H,1,7,11H2/t10-/m0/s1

InChI Key

LDOMNNDGSDFWMT-JTQLQIEISA-N

Isomeric SMILES

C=CC1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

C=CC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Catalytic Reduction of Nitro Precursors

A prominent method involves the reduction of the corresponding nitro-substituted precursor, (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride, to the target amino alcohol using catalytic hydrogenation. This process employs palladium on carbon (Pd/C) as a catalyst and an organic hydrogen donor such as ammonium formate instead of gaseous hydrogen, which mitigates safety risks and equipment challenges in industrial settings.

Key reaction parameters:

Parameter Conditions
Catalyst 5–10% Palladium on carbon (Pd/C)
Hydrogen donor Ammonium formate or ammonium acetate
Solvent Methanol or ethanol
Temperature 30°C to 70°C
Reaction time Approximately 5 hours
Molar ratios (substrate:hydrogen donor) 1:1 to 1:20
Catalyst loading 1% to 20% w/w relative to substrate

This method achieves high yields of (R)-2-Amino-2-(4-vinylphenyl)ethanol with mild reaction conditions and operational simplicity, making it suitable for scale-up in pharmaceutical manufacturing.

Protection and Deprotection Strategies in Polymer-Related Syntheses

In polymer chemistry contexts, the synthesis of 2-(4-vinylphenyl)ethanol derivatives involves protection of the hydroxyl group with trialkylsilyl groups (e.g., trimethylsilyl or triethylsilyl) to facilitate living anionic polymerization. After polymerization, acidic deprotection (e.g., treatment with 2 N HCl in aqueous 1,4-dioxane at 50°C for 3 hours) regenerates the free hydroxyl group in the polymer backbone.

Typical procedure for silyl ether formation:

  • React 2-(4-vinylphenyl)ethanol with trialkylsilyl chloride in the presence of imidazole in N,N-dimethylformamide (DMF) at 0°C to room temperature overnight.
  • Purify the silyl-protected monomer by precipitation and store at low temperature (-30°C) until use.

Deprotection step:

  • Acidic hydrolysis under mild heating to remove silyl groups quantitatively, confirmed by ^1H NMR and IR spectroscopy showing disappearance of silyl signals and appearance of hydroxyl absorptions.

This method is primarily used for preparing monomers for polymer synthesis rather than the free amino alcohol but demonstrates the versatility of vinylphenyl ethanol derivatives in advanced material synthesis.

Method Key Reagents/Catalysts Solvent Temperature Yield/Outcome Notes
Catalytic reduction with Pd/C Pd/C, ammonium formate Methanol/EtOH 30–70°C High yield of (R)-2-Amino-2-(4-vinylphenyl)ethanol Avoids gaseous hydrogen, industrially scalable
Silyl protection & polymerization Trialkylsilyl chloride, imidazole DMF 0°C to RT Protected vinylphenyl ethanol monomers for polymerization Requires acidic deprotection post-polymerization
  • The catalytic hydrogenation method using ammonium formate as a hydrogen donor and Pd/C catalyst has been demonstrated to efficiently reduce nitro precursors to the corresponding amino alcohol with excellent stereochemical retention and operational safety. The reaction proceeds smoothly at moderate temperatures (around 65°C) with reaction times of approximately 5 hours. TLC monitoring confirms complete conversion, and the product is isolated by standard filtration and solvent removal techniques.

  • Polymerization studies involving 2-(4-vinylphenyl)ethanol derivatives show that silyl protection of the hydroxyl group is essential for living anionic polymerization, allowing for controlled polymer growth. Subsequent acidic deprotection yields polymers bearing free hydroxyl groups, which can be further chemically modified (e.g., acetylation) to tailor polymer properties. Analytical techniques such as ^1H NMR, IR spectroscopy, and gel permeation chromatography (GPC) confirm the structure and molecular weight distribution of the polymers.

The preparation of (R)-2-Amino-2-(4-vinylphenyl)ethanol is well-documented through catalytic reduction of nitro precursors using Pd/C and organic hydrogen donors, providing a safe, scalable, and efficient synthetic route. Additionally, derivatives of this compound are key intermediates in polymer chemistry, where protection/deprotection strategies enable advanced polymer synthesis. The combined insights from pharmaceutical synthesis and polymer chemistry provide a comprehensive understanding of the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : ®-2-Amino-2-(4-vinylphenyl)ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The amino and hydroxyl groups can participate in substitution reactions. For example, the hydroxyl group can be replaced by halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: 4-Vinylbenzaldehyde or 4-vinylacetophenone.

    Reduction: 2-(4-Vinylphenyl)ethanol.

    Substitution: 2-Amino-2-(4-vinylphenyl)ethyl chloride.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-Amino-2-(4-vinylphenyl)ethanol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology

The compound has potential applications in the development of biologically active molecules. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, ®-2-Amino-2-(4-vinylphenyl)ethanol can be used to synthesize pharmaceutical intermediates. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms.

Industry

In the materials science industry, this compound can be used to create polymers and other materials with specific properties. Its vinyl group allows it to participate in polymerization reactions, leading to the formation of functionalized polymers.

Mechanism of Action

The mechanism by which ®-2-Amino-2-(4-vinylphenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs of (R)-2-amino-2-phenylethanol derivatives, highlighting substituent-driven variations:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
(R)-2-Amino-2-(4-chlorophenyl)ethanol 4-Cl Not provided C₈H₁₀ClNO 171.62 Synthesized via LiAlH₄ reduction of the corresponding acid; positional isomer (2-amino vs. 1-amino) noted .
(R)-2-Amino-2-(4-fluorophenyl)ethanol 4-F 174770-74-2 C₈H₁₀FNO 155.17 High structural similarity (score: 1.00) to non-chiral analogs; used in pharmaceutical intermediates .
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol 4-CF₃ 306281-86-7 C₉H₁₀F₃NO 205.18 Requires storage at 2–8°C under inert gas; exhibits hazard warnings (H302, H315) .
(R)-2-Amino-2-(4-methoxyphenyl)ethanol 4-OCH₃ 138713-55-0 C₉H₁₃NO₂ 167.20 High purity (97%); potential applications in dye or ligand synthesis .
(R)-2-Amino-2-(3,4-difluorophenyl)ethanol 3,4-F 277295-93-9 C₈H₉F₂NO 173.16 Electron-withdrawing substituents may enhance metabolic stability .
Substituent Impact Analysis:
  • The trifluoromethyl group (CF₃) introduces steric bulk, which may hinder enzymatic degradation in biological systems .
  • Electron-Donating Groups (OCH₃): Increase electron density on the phenyl ring, possibly enhancing π-π interactions in ligand-receptor binding .
  • Positional Isomerism: For chloro derivatives, the 4-Cl substitution (vs. 2-Cl or 3-Cl) optimizes spatial compatibility in collagenase inhibition, as seen in dichlorobenzyl analogs (Gibbs free energy: -6.4 to -6.5 kcal/mol) .

Physicochemical Properties

  • Boiling Points: Chloro derivatives (e.g., 2-Amino-1-(4-chlorophenyl)ethanol) exhibit higher boiling points (~319.8°C) compared to fluoro analogs due to increased molecular weight and polarity .
  • Storage Stability: Trifluoromethyl-substituted compounds require dark, inert storage to prevent decomposition, whereas methoxy derivatives are more stable under ambient conditions .

Biological Activity

(R)-2-Amino-2-(4-vinylphenyl)ethanol, a chiral compound with an amino alcohol structure, has garnered attention in pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H13_{13}N1_{1}O1_{1}
  • Functional Groups : Amino group (-NH2_2), hydroxyl group (-OH), and a vinylphenyl substituent.

The compound's structure allows for significant interactions with biological targets, making it a versatile candidate in medicinal chemistry.

1. Antidepressant Potential

Research indicates that (R)-2-Amino-2-(4-vinylphenyl)ethanol exhibits antidepressant properties. It acts on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. In animal models, the compound has shown significant reductions in depressive-like behaviors, suggesting its potential as a therapeutic agent for depression.

2. Antimicrobial Activity

Studies have demonstrated that (R)-2-Amino-2-(4-vinylphenyl)ethanol possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective capabilities of this compound. In vitro studies indicate that it can prevent neuronal cell death induced by oxidative stress and inflammation. This suggests potential applications in treating neurodegenerative diseases.

The biological activity of (R)-2-Amino-2-(4-vinylphenyl)ethanol can be attributed to several mechanisms:

  • Serotonin Reuptake Inhibition : Similar to selective serotonin reuptake inhibitors (SSRIs), it may enhance serotonin levels in the synaptic cleft.
  • Antioxidant Properties : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, reducing oxidative damage in cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, compromising their integrity and leading to cell death.

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models evaluated the effects of (R)-2-Amino-2-(4-vinylphenyl)ethanol on depression-like behavior. Results indicated a significant decrease in immobility time during forced swim tests, comparable to established antidepressants like fluoxetine.

Case Study 2: Antimicrobial Testing

In vitro tests against Escherichia coli and Staphylococcus aureus revealed that (R)-2-Amino-2-(4-vinylphenyl)ethanol inhibited bacterial growth at concentrations as low as 50 µg/mL. The compound's effectiveness was confirmed through disk diffusion assays and minimum inhibitory concentration (MIC) determinations.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
(S)-2-Amino-2-(3-bromophenyl)ethanolSimilar amino alcohol structureBromine substitution affects reactivity
(R)-1-(4-bromophenyl)ethanamineAmino group on ethane instead of ethanolLacks hydroxyl group
(S)-2-Amino-2-(4-bromophenyl)ethanolSimilar structure but different stereochemistryDifferent chiral configuration
(R)-2-Amino-2-(m-tolyl)ethanolMethyl substitution on the aromatic ringVariation in aromatic substitution affects properties

This table illustrates how structural variations influence the biological activities and applications of related compounds.

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